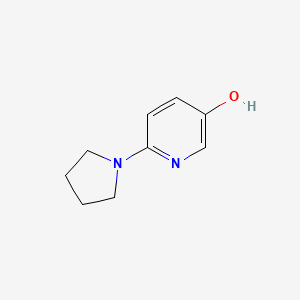

6-(Pyrrolidin-1-yl)pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Pyrrolidin-1-yl)pyridin-3-ol is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring with a hydroxyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrogen-based 1,3-dipole, such as an azomethine ylide, and an alkenyl dipolarophile . This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrrolidin-1-yl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidine and pyridine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyridin-3-ol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The hydroxyl group at the 3-position can participate in hydrogen bonding, further stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Pyrrolidine: A simple nitrogen heterocycle with a five-membered ring, widely used in medicinal chemistry.

Pyridine: An aromatic nitrogen heterocycle, serving as a precursor for various bioactive compounds.

2-Pyridone: A derivative of pyridine with a hydroxyl group, known for its biological activities.

Uniqueness: 6-(Pyrrolidin-1-yl)pyridin-3-ol is unique due to the combination of the pyrrolidine and pyridine rings, along with the hydroxyl group. This structure provides a versatile scaffold for the development of new pharmacologically active compounds with enhanced biological properties .

Biological Activity

6-(Pyrrolidin-1-yl)pyridin-3-ol is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a hydroxyl group and a pyrrolidine moiety. Its molecular formula is C11H14N2O with a molecular weight of 206.28 g/mol. The unique combination of these structural elements allows for diverse interactions with biological targets, making it a valuable compound for research.

Synthesis

The synthesis of this compound typically involves multi-step reactions, often starting from commercially available pyridine derivatives. The process may include nucleophilic substitutions, cyclization reactions, and functional group modifications to achieve the desired structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, compounds containing the pyridine nucleus have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (µg/mL) | Pathogen Tested |

|---|---|---|

| This compound | TBD | S. aureus |

| Pyridine derivative A | 56 | E. coli |

| Pyridine derivative B | 50 | K. pneumoniae |

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of pyridine-based compounds against various cancer cell lines. For example, one study reported that derivatives similar to this compound exhibited cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7 at concentrations as low as 6.25 μM . Molecular docking studies indicated strong binding affinities to key proteins involved in cancer progression, such as AKT1 and Orexetine type 2 receptor (Ox2R) .

Table 2: Cytotoxicity of Pyridine Derivatives on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Compound C | MCF-7 | TBD |

| Compound D | TNBC MDA-MB-231 | TBD |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the presence of the hydroxyl group enhances its binding affinity to proteins involved in signal transduction pathways related to cancer cell proliferation and survival . Additionally, the pyrrolidine ring may contribute to increased lipophilicity, facilitating cellular uptake.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Potential

In another investigation focused on breast cancer treatment, researchers synthesized a series of compounds based on the structure of this compound. The most promising derivative showed significant cytotoxic effects against both ER-positive and triple-negative breast cancer cells, indicating its potential as a lead compound for further development in cancer therapy .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

6-pyrrolidin-1-ylpyridin-3-ol |

InChI |

InChI=1S/C9H12N2O/c12-8-3-4-9(10-7-8)11-5-1-2-6-11/h3-4,7,12H,1-2,5-6H2 |

InChI Key |

GSFYMXMLEAEXGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.